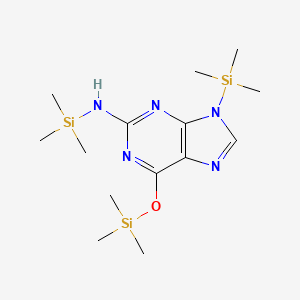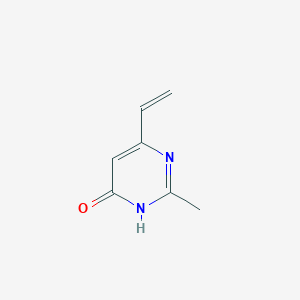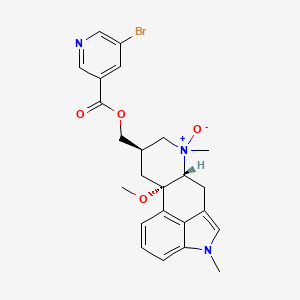
2-Bromo-2-methylpropionyl-D6 Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-2-methylpropionyl-D6 Bromide: is a deuterated derivative of 2-Bromo-2-methylpropionyl bromide. It is a chemical compound with the molecular formula C4H6Br2O. This compound is often used in organic synthesis and serves as a versatile reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Bromination: One common method to prepare 2-Bromo-2-methylpropionyl-D6 Bromide involves the bromination of 2-methylpropionic acid using bromine in the presence of a catalyst. The reaction is typically carried out under controlled temperature conditions to ensure the selective bromination of the methyl group.
Deuteration: The deuterated version, this compound, can be synthesized by replacing the hydrogen atoms with deuterium. This is usually achieved through a deuterium exchange reaction using deuterated solvents or reagents.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes followed by purification steps to obtain the desired purity. The use of deuterated reagents in the production process ensures the incorporation of deuterium atoms.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 2-Bromo-2-methylpropionyl-D6 Bromide undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Elimination Reactions: This compound can also undergo elimination reactions to form alkenes. The reaction conditions typically involve the use of strong bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are usually carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are commonly used.
Major Products:
Substitution Reactions: The major products are substituted derivatives of 2-methylpropionyl compounds.
Elimination Reactions: The major products are alkenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Bromo-2-methylpropionyl-D6 Bromide is widely used as a reagent in organic synthesis. It serves as a building block for the synthesis of various complex molecules.
Biology: In biological research, this compound is used in the synthesis of labeled compounds for tracing and studying metabolic pathways.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of 2-Bromo-2-methylpropionyl-D6 Bromide involves its reactivity as an electrophile. The bromine atom in the compound is highly reactive and can be easily replaced by nucleophiles. This reactivity is utilized in various chemical reactions to form new bonds and create complex molecules.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-2-methylpropionyl Bromide: The non-deuterated version of the compound.
2-Bromoisobutyryl Bromide: Another similar compound with slight structural differences.
Uniqueness: The deuterated version, 2-Bromo-2-methylpropionyl-D6 Bromide, is unique due to the presence of deuterium atoms. This makes it particularly useful in research applications where isotopic labeling is required. The deuterium atoms provide a distinct advantage in tracing and studying chemical and biological processes.
Eigenschaften
Molekularformel |
C4H6Br2O |
|---|---|
Molekulargewicht |
235.93 g/mol |
IUPAC-Name |
2-bromo-3,3,3-trideuterio-2-(trideuteriomethyl)propanoyl bromide |
InChI |
InChI=1S/C4H6Br2O/c1-4(2,6)3(5)7/h1-2H3/i1D3,2D3 |
InChI-Schlüssel |
YOCIJWAHRAJQFT-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C(=O)Br)(C([2H])([2H])[2H])Br |
Kanonische SMILES |
CC(C)(C(=O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13430137.png)


![6-Azabicyclo[3.2.2]nonane](/img/structure/B13430154.png)

![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B13430168.png)
![sodium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B13430170.png)




![[(3S,4R)-4-thiophen-3-ylpyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B13430205.png)
![(4S)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone](/img/structure/B13430206.png)
![4-[(1R)-1-hydroxy-2-[4-(4-phenylmethoxyphenyl)butylamino]ethyl]benzene-1,2-diol](/img/structure/B13430216.png)
